molecular formula C18H18ClN3O4S B3934468 4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide

4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3934468
M. Wt: 407.9 g/mol
InChI Key: QZRZUNIEYRWMPC-UHFFFAOYSA-N
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Description

4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of various enzymes and proteins in the targeted cells. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In weeds, it inhibits the activity of protoporphyrinogen oxidase, an enzyme that is essential for chlorophyll synthesis and plant growth. In metals, it forms a protective layer on the surface that prevents the corrosion process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide depend on the targeted cells and the concentration of the compound. In cancer cells, this compound induces apoptosis or programmed cell death, which leads to the inhibition of cell growth and division. In weeds, it causes chlorosis or yellowing of the leaves, which leads to the inhibition of photosynthesis and plant growth. In metals, it forms a passivation layer on the surface, which leads to the inhibition of corrosion.

Advantages and Limitations for Lab Experiments

The advantages of using 4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments include its high potency, specificity, and stability. This compound can be easily synthesized and purified, and it can be used in various assays and experiments. The limitations of using this compound in lab experiments include its potential toxicity, environmental impact, and limited solubility.

Future Directions

The future directions of research on 4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide include the development of more efficient synthesis methods, the optimization of its properties and applications, and the investigation of its potential as a therapeutic agent for other diseases and conditions. Further studies are needed to understand the mechanism of action of this compound and its interactions with other molecules and systems. The potential environmental impact of this compound should also be investigated to ensure its safe use and disposal.

Scientific Research Applications

4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds. In material science, it has been investigated for its potential as a corrosion inhibitor due to its ability to prevent the corrosion of metals.

properties

IUPAC Name

4-butoxy-N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-2-3-10-26-14-7-4-12(5-8-14)17(23)21-18(27)20-16-9-6-13(22(24)25)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H2,20,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRZUNIEYRWMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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